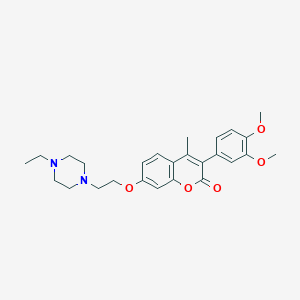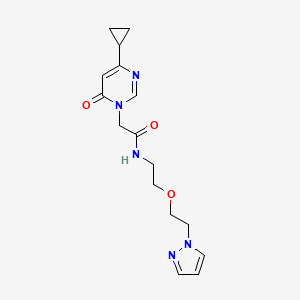
6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Structural Analysis and Interactions
- A study by Bortoluzzi et al. (2011) examined a compound structurally related to 6-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one. It highlighted the structural configuration of two cyclic groups and their interaction through hydrogen bonds and C—Br⋯O=C interactions, forming a one-dimensional polymeric structure (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Synthesis and Biological Activity
- Ashok et al. (2006) reported on the synthesis of pyridine derivatives, including compounds similar to this compound. These derivatives have diverse biological activities and are used in pharmaceutical agents, showing potential as COX-2 inhibitors and cardiotonic agents (Ashok, Pallavi, Reddy, & Rao, 2006).
- Gad-Elkareem et al. (2011) focused on the synthesis of thio-substituted ethyl nicotinate derivatives from a compound related to this compound, exploring their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
- Meyers et al. (2008) synthesized a set of pyridazin-3(2H)-ones, including compounds similar to the one , as potent platelet aggregation inhibitors, highlighting their potential in therapeutic applications (Meyers, Yáñez, Elmaatougi, Verhelst, Coelho, Fraiz, Lemiére, García-Mera, Laguna, Cano, Maes, & Sotelo, 2008).
Catalytic and Synthetic Applications
- Saldías et al. (2020) described the synthesis of a complex derived from a compound similar to this compound, demonstrating its application in forming intramolecular hydrogen bonds and interactions in catalysis (Saldías, Palominos, Pizarro, & Vega, 2020).
Antioxidant and Anticholinergic Activities
- Rezai et al. (2018) synthesized natural bromophenols, including derivatives of pyrrolidin-2-one, and evaluated their antioxidant and anticholinergic activities, suggesting potential in pharmacological and therapeutic applications (Rezai, Bayrak, Taslimi, Gülçin, & Menzek, 2018).
properties
IUPAC Name |
6-(4-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(18-14)11-16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSRCMVOXJMKAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)


![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)




![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)


![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)